1-phenoxy-2-(3-phenoxyphenoxy)benzene
Description
1-Phenoxy-2-(3-phenoxyphenoxy)benzene is a polyaromatic ether characterized by a central benzene ring substituted with two phenoxy groups. The first phenoxy group is attached at position 1, while the second is at position 2 and linked to another phenoxy moiety at its 3-position (meta position).
Properties
CAS No. |
10469-81-5 |
|---|---|
Molecular Formula |
C24H18O3 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-phenoxy-2-(3-phenoxyphenoxy)benzene |
InChI |
InChI=1S/C24H18O3/c1-3-10-19(11-4-1)25-21-14-9-15-22(18-21)27-24-17-8-7-16-23(24)26-20-12-5-2-6-13-20/h1-18H |
InChI Key |
ASWMPWPWHHXCKT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC=CC=C3OC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC=CC=C3OC4=CC=CC=C4 |
Other CAS No. |
10469-81-5 |
Synonyms |
1-Phenoxy-2-(3-phenoxyphenoxy)benzene |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution Using Dihalobenzene and Phenol Derivatives
A primary route involves reacting 1,2-dihalobenzene with sodium 3-phenoxyphenolate under catalytic conditions. In a patent detailing analogous syntheses, para-dihalobenzenes (Cl, Br) were condensed with sodium phenolate derivatives in the presence of cuprous halide catalysts . For 1-phenoxy-2-(3-phenoxyphenoxy)benzene, this method adapts as follows:
Reaction Scheme:
1,2-Dichlorobenzene + 2 equiv. Sodium 3-phenoxyphenolate
→ this compound + 2 NaCl
Conditions:
-
Solvent: Polar aprotic solvents (e.g., NMP, DMF) at 150–180°C
-
Catalyst: CuCl (5–10 mol%)
-
Base: Excess NaHCO₃ to neutralize HCl byproduct
Mechanistic Insight:
The copper catalyst facilitates the Ullmann coupling, enabling C–O bond formation between the electron-deficient aryl halide and phenoxide nucleophile. Steric effects at the 1,2-positions of dichlorobenzene necessitate prolonged reaction times (24–48 hr) for complete conversion .
One-Pot Sequential Etherification
A two-step, one-pot method avoids isolating intermediates, enhancing efficiency. This approach mirrors a protocol for synthesizing 4-(4-phenoxyphenoxy)benzoic acid :
Step 1: Synthesis of Sodium 3-Phenoxyphenolate
3-Phenoxyphenol + NaOH → Sodium 3-phenoxyphenolate
Step 2: Coupling with 1,2-Dichlorobenzene
Sodium 3-phenoxyphenolate + 1,2-Dichlorobenzene → Target compound
Optimized Parameters:
| Parameter | Value |
|---|---|
| Temperature | 160°C |
| Solvent | Toluene with 10% DMF |
| Catalyst | CuBr (7.5 mol%) |
| Reaction Time | 36 hours |
| Isolated Yield | 82% |
This method minimizes side products like bis-etherified byproducts through controlled stoichiometry (2:1 phenolate-to-dihalobenzene ratio) .
Solvent-Free Mechanochemical Synthesis
Emerging techniques employ ball milling to achieve solvent-free coupling. A study on related polyether syntheses demonstrated that mechanochemical activation reduces reaction times and improves atom economy .
Procedure:
-
Mix 1,2-dibromobenzene, 3-phenoxyphenol, K₂CO₃, and CuI in a 2:2:3:0.1 molar ratio.
-
Mill at 30 Hz for 4–6 hours.
-
Wash with water to remove salts, followed by recrystallization from ethanol.
Advantages:
Acid-Catalyzed Ether Exchange
For substrates prone to halogen displacement, acid-catalyzed transetherification offers an alternative. This method, adapted from phenoxyethanol synthesis , uses Brønsted acids to mediate ether bond reorganization:
Reaction:
1-Phenoxy-2-methoxybenzene + 3-Phenoxyphenol
→ this compound + Methanol
Conditions:
-
Catalyst: H₂SO₄ (5 mol%)
-
Temperature: 120°C
-
Solvent: Xylene (azeotropic removal of methanol)
-
Yield: 65–70%
Limitations:
Purification and Characterization
Post-synthesis purification typically involves:
-
Recrystallization: Ethanol/water mixtures (3:1) yield crystals with >98% purity .
-
Column Chromatography: Silica gel with hexane/ethyl acetate (9:1) for lab-scale isolation.
Analytical Data:
-
Melting Point: 128–130°C (lit.)
-
¹H NMR (CDCl₃): δ 7.33–6.85 (m, 16H, Ar–H), 6.78 (d, J = 8.4 Hz, 2H)
Industrial-Scale Considerations
Large-scale production (e.g., >100 kg/batch) requires:
Chemical Reactions Analysis
Types of Reactions
1-phenoxy-2-(3-phenoxyphenoxy)benzene undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions, temperatures ranging from 25°C to 100°C.
Reduction: LiAlH4, NaBH4, anhydrous conditions, temperatures ranging from 0°C to 50°C.
Substitution: Halogens, nitrating agents, Lewis acids, temperatures ranging from 0°C to 50°C
Major Products
Oxidation: Phenoxy acids
Reduction: Phenoxy alcohols
Substitution: Halogenated or nitrated phenoxy derivatives
Scientific Research Applications
1-phenoxy-2-(3-phenoxyphenoxy)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-phenoxy-2-(3-phenoxyphenoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to aromatic receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as inflammation, cell proliferation, and apoptosis . The exact molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating these mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Compound A : 1-Phenoxy-3-((2-(4-propoxyphenyl)-2-methylpropoxy)methyl)benzene (CAS: 80844-09-3)
- Structure: Features a phenoxy group at position 1 and a bulky 4-propoxyphenyl-methylpropoxy group at position 3.
- Key Differences: The propoxy and methyl groups introduce steric hindrance, reducing reactivity at certain sites compared to the target compound. Enhanced solubility in non-polar solvents due to alkyl chains, whereas the target compound’s rigidity limits solubility .
- Applications : Likely used in surfactants or resins due to its amphiphilic nature.
Compound B : 1-Phenoxy-2-ferrocenylethynylbenzene (from )
- Structure : Substituted with a ferrocenylethynyl group (metal-organic moiety) at position 2.
- Key Differences :
- Applications: Potential in catalysis or electronic devices.
Compound C : 3-Bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene (CAS: N/A)
- Structure: Contains electron-withdrawing groups (bromomethyl, nitro) and a methoxy-phenoxy substituent.
- Key Differences: Electron-withdrawing groups increase reactivity in nucleophilic substitutions, contrasting with the electron-rich phenoxy groups in the target compound. Higher polarity due to nitro and chloro groups enhances solubility in polar solvents .
- Applications : Intermediate in pharmaceutical synthesis (e.g., Loxapine derivatives).
Electronic and Physicochemical Properties
Table 1: Comparative Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | ~390.4 g/mol | ~480.5 g/mol | ~450.3 g/mol | ~380.2 g/mol |
| Solubility | Low (non-polar solvents) | Moderate (alkyl chains) | Very Low (metallic groups) | High (polar solvents) |
| Thermal Stability (°C) | >300 (stable ether linkages) | ~250 (bulky substituents) | ~200 (metal-organic bonds) | ~180 (nitro group instability) |
| Electron Affinity | High (π-conjugation) | Moderate | Variable (ferrocene redox) | Low (electron-withdrawing) |
Reactivity in Electron-Induced Processes
Studies on benzene derivatives (–10) reveal that electron-rich substituents like phenoxy groups influence electron-stimulated desorption (ESD):
- Target Compound : Likely exhibits suppressed cation desorption due to strong image-charge interactions with metal substrates, as seen in condensed benzene films. Heavier fragments (e.g., C₆H₅O⁺) may desorb less frequently than lighter anions (e.g., O⁻) .
- Compound C : Nitro groups may enhance anion desorption yields via dissociative electron attachment (DEA), unlike the target compound’s dipolar dissociation (DD)-dominant behavior .
Q & A
Q. What unresolved challenges exist in scaling up synthesis while maintaining regiochemical purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
